molecular formula C19H24N2 B1667737 Bamipine CAS No. 4945-47-5

Bamipine

Cat. No. B1667737
CAS RN: 4945-47-5
M. Wt: 280.4 g/mol
InChI Key: VZSXTYKGYWISGQ-UHFFFAOYSA-N
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Description

Bamipine, also known by the trade name Soventol , is a pharmaceutical drug that acts as an H1 antihistamine with anticholinergic properties . It is used as an antipruritic ointment . There is no known oral use .


Synthesis Analysis

The synthesis of 2-substituted bamipine derivatives has been reported . The process involves several steps starting from dihydropyridine-2 (1H)-thiones . The configurations and conformations of the formed diastereoisomers have been investigated by NMR spectroscopy .


Molecular Structure Analysis

Bamipine has a molecular formula of C19H24N2 . Its molecular weight is 280.4 g/mol . The IUPAC name for Bamipine is N-benzyl-1-methyl-N-phenylpiperidin-4-amine . Bamipine contains a total of 47 bonds, including 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

The electrochemical oxidation of bamipine hydrochloride in sulphuric acid and phosphate buffer solutions has been examined using a platinum electrode . Two different reaction mechanisms for two different potential regions are proposed .


Physical And Chemical Properties Analysis

Bamipine has a density of 1.1±0.1 g/cm3, a boiling point of 412.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 89.8±0.3 cm3, and it has a polar surface area of 6 Å2 .

Scientific Research Applications

Metabolism and Pharmacokinetics

Bamipine, known chemically as N-phenyl-N-benzyl-4-amino-1-methylpiperidine, has been studied for its metabolism and pharmacokinetic properties. Research on Wistar rats revealed that bamipine undergoes biotransformation, with major metabolites in urine being ether glucuronides of N-p-hydroxy-phenyl-N-benzyl-4-amino-1-methylpiperidine and N-p-hydroxyphenyl-N-benzyl-4-amino-piperidine. These studies indicated oxidative demethylation as a key step in bamipine's metabolism, and no unchanged drug was detected in urine (Neidlein & Kleiser, 1987). Further investigation into the pharmacokinetics showed bamipine is quantitatively absorbed and distributed throughout the organism, with transient accumulation in the liver, kidney, spleen, and lung. The elimination of bamipine is primarily renal, accounting for over 85% of excretion (Neidlein & Kleiser, 1987).

Synthesis and Antimicrobial Activity

The synthesis of 2-substituted bamipine derivatives has been an area of research. These derivatives were prepared from dihydropyridine-2(1H)-thiones and their antimycobacterial activities were examined. NMR spectroscopy was used to investigate the configurations and conformations of the formed diastereoisomers. Some of the synthesized bamipine derivatives exhibited strong H1-receptor antagonistic properties and inhibited the growth of Mycobacterium tuberculosis (Weis et al., 2003).

Electrochemical Analysis

The electrochemical oxidation of bamipine hydrochloride was studied using voltammetry, suggesting feasibility for drug determination through this method. The study proposed different reaction mechanisms in various potential regions, providing insights into the electrochemical properties of bamipine (Biryol, Kabasakaloḡlu, & Şentürk, 1989).

Multidrug Resistance Reversal

Bamipine, along with other compounds, was investigated for its potential in reversing multidrug resistance (MDR) in cancer cells. The study used L 1210 ascites tumor cells and a doxorubicin-resistant subline expressing the MDR phenotype. Bamipine, having a lipophilic aromatic ring system and a hydrophilic N-alkyl group, demonstrated modulating potential in the MDR resistant L 1210 cells (Pommerenke et al., 1990).

Analytical Techniques in Pharmaceutical Formulations

High-performance liquid chromatography (HPLC) methods have been developed for the determination of bamipine in combination with other compounds in pharmaceutical formulations. These methods are significant for analyzing bamipine in various formulations, ensuring quality control and dosage accuracy (Kountourellis, Markopoulou, & Georgakopoulos, 1990).

Interactions with Other Drugs

Research has also been conducted on the interactions between bamipine and other drugs, particularly in the context of antiparkinson and antihistaminic agents. For example, studies have examined the synergistic effects of bamipine with biperiden, an anticholinergic drug, in reducing excitatory reactions elicited by pilocarpine in rats (Kreiskott & Hofmann, 1978).

Safety And Hazards

When handling bamipine, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-benzyl-1-methyl-N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSXTYKGYWISGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1229-69-2 (mono-hydrochloride), 61670-09-5 (lactate), 61732-85-2 (di-hydrochloride)
Record name Bamipine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID5057751
Record name Bamipine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamipine

CAS RN

4945-47-5
Record name Bamipine
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Record name Bamipine [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamipine
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Record name Bamipine
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Record name Bamipine
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Record name BAMIPINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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